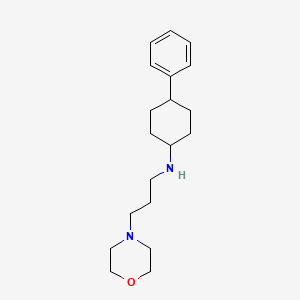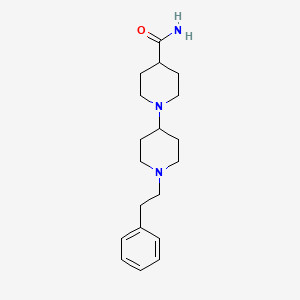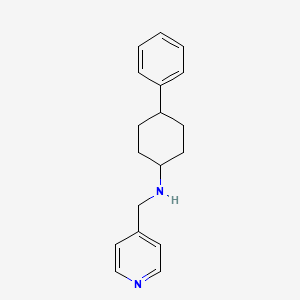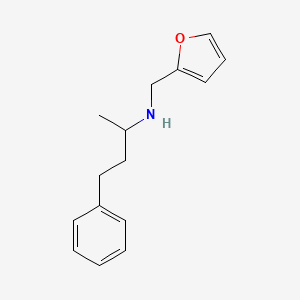![molecular formula C17H17N3 B3853544 N-[(E)-2-methyl-3-phenylprop-2-enyl]-1H-indazol-5-amine](/img/structure/B3853544.png)
N-[(E)-2-methyl-3-phenylprop-2-enyl]-1H-indazol-5-amine
Overview
Description
N-[(E)-2-methyl-3-phenylprop-2-enyl]-1H-indazol-5-amine is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-methyl-3-phenylprop-2-enyl]-1H-indazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-phenylprop-2-enal and 1H-indazole-5-amine.
Condensation Reaction: The key step involves a condensation reaction between 2-methyl-3-phenylprop-2-enal and 1H-indazole-5-amine under basic conditions to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts: Employing catalysts to enhance the reaction rate and selectivity.
Automation: Implementing automated systems for monitoring and controlling the synthesis process to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-methyl-3-phenylprop-2-enyl]-1H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[(E)-2-methyl-3-phenylprop-2-enyl]-1H-indazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(E)-2-methyl-3-phenylprop-2-enyl]-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Receptor Interaction: Binding to cellular receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-[(E)-2-methyl-3-phenylprop-2-enyl]-1H-indazol-5-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Indazole derivatives such as 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxamide, and 1H-indazole-6-carboxylic acid.
Uniqueness: The presence of the (E)-2-methyl-3-phenylprop-2-enyl group in this compound imparts unique structural and electronic properties that differentiate it from other indazole derivatives.
Properties
IUPAC Name |
N-[(E)-2-methyl-3-phenylprop-2-enyl]-1H-indazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-13(9-14-5-3-2-4-6-14)11-18-16-7-8-17-15(10-16)12-19-20-17/h2-10,12,18H,11H2,1H3,(H,19,20)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUFBOLJCRQMGD-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CNC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CNC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[4-[4-(4-Methoxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone](/img/structure/B3853474.png)
![3-[(1H-indazol-5-ylamino)methyl]phenol](/img/structure/B3853483.png)


![2,2'-[(4-phenylcyclohexyl)imino]diethanol](/img/structure/B3853516.png)
![Ethyl 4-[(4-hydroxycyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B3853526.png)
![2,2'-{[3-(4-chlorophenoxy)benzyl]imino}diethanol](/img/structure/B3853534.png)

![1-Benzyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine](/img/structure/B3853538.png)
![{[5-(1-methoxyethyl)-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3853540.png)
![2-morpholin-4-yl-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B3853545.png)

![Ethyl 4-[(1-benzylpiperidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B3853568.png)
![(3-bromobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B3853571.png)
